Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-
Description
Benzenebutanoic acid, 2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)- (CAS 788149-96-2) is a chiral, Fmoc-protected amino acid derivative. Its structure features a bromine substituent at the 2-position of the phenyl ring, a β-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid backbone . This compound is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) . It is stored under refrigeration due to its sensitivity to degradation .
Properties
IUPAC Name |
(2R)-3-amino-4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNBQPZBUMLMF-OZAIVSQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC([C@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703799 | |
| Record name | (2R)-3-Amino-4-(2-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788149-96-2 | |
| Record name | (2R)-3-Amino-4-(2-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₈H₁₈BrN₁O₄
- Molecular Weight : 396.25 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound can be analyzed through its interaction with various biological systems, particularly in the context of enzyme inhibition, protein-ligand interactions, and its potential therapeutic applications.
The presence of the Fmoc group allows for selective protection during peptide synthesis, which is crucial for studying enzyme mechanisms and protein interactions. The bromo substituent may enhance the compound's reactivity and selectivity towards specific biological targets.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds similar to benzenebutanoic acid exhibit significant inhibitory effects on various enzymes:
- Proteases : Inhibition of serine proteases has been observed, which could be linked to potential anti-inflammatory effects.
- Kinases : The compound may act as a kinase inhibitor, which is relevant in cancer research as kinases are often implicated in tumorigenesis.
Case Studies
-
Anti-Cancer Activity : A study highlighted the role of fluorenylmethoxycarbonyl derivatives in developing anti-cancer agents. These compounds were shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 15 Induction of apoptosis MCF-7 (Breast) 12 Cell cycle arrest HeLa (Cervical) 10 Inhibition of cell migration - Protein-Ligand Interactions : Another study focused on the binding affinity of benzenebutanoic acid derivatives with target proteins. The Fmoc group was instrumental in stabilizing the binding interactions.
Synthetic Routes
The synthesis of benzenebutanoic acid derivatives typically involves:
- Fmoc Protection : Protecting the amino group using Fmoc-Cl.
- Bromination : Introducing the bromo group via electrophilic aromatic substitution.
- Coupling Reactions : Utilizing coupling reagents like EDCI to form amide bonds with carboxylic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Chloro Analog: Benzenebutanoic Acid, 2-Chloro-β-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]-, (βR)- (CAS 268734-29-8)
- Key Differences : The bromine atom in the target compound is replaced with chlorine.
- Physical Properties :
- Applications : Used similarly in SPPS but may exhibit lower reactivity in nucleophilic aromatic substitution compared to the bromo derivative due to chlorine’s weaker leaving-group ability .
4-Chloro Analog: (βR)-4-Chloro-β-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]Benzenebutanoic Acid (CAS 331763-60-1)
- Structural Variation : Chlorine is positioned at the 4-phenyl position instead of 2-bromo.
- Impact : Altered steric and electronic effects may influence peptide chain conformation and binding affinity in drug design .
2-Iodo Analog: Benzenebutanoic Acid, α-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]-2-Iodo-, (αS)- (CAS 2350157-43-4)
Non-Halogenated Analogs
Benzenebutanoic Acid, β-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]- (CAS 282524-78-1)
Functionalized Derivatives
Hydroxy-Substituted Analogs: (2R,3R)-3-{[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino}-2-Hydroxy-4-Phenylbutanoic Acid
- Structural Features : A hydroxyl group at the 2-position introduces hydrogen-bonding capability.
- Applications : Useful in synthesizing glycosylated peptides or metalloprotein mimics .
Benzoic Acid Derivatives: 4-Bromo-3-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]Benzoic Acid (CAS 1696643-67-0)
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | CAS RN | Molecular Weight (g/mol) | Halogen | Melting Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|---|
| Target (2-Bromo) | 788149-96-2 | 435.9 | Br | Not reported | Not reported | Peptide synthesis |
| 2-Chloro Analog | 268734-29-8 | 435.9 | Cl | Not reported | 1.313 | SPPS intermediates |
| 4-Chloro Analog | 331763-60-1 | 435.9 | Cl | Not reported | Not reported | Drug design |
| Benzoic Acid Derivative (4-Bromo) | 1696643-67-0 | 438.27 | Br | Not reported | 1.554 | Enzyme inhibitor studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
